(5-Acetylpyridin-3-YL)boronic acid
Overview
Description
(5-Acetylpyridin-3-YL)boronic acid is an organic compound with the molecular formula C7H8BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a pyridine ring substituted with an acetyl group at the 5-position
Mechanism of Action
Target of Action
The primary target of (5-Acetylpyridin-3-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that boronic acids are generally metabolized through a process called deboronation, yielding boric acid .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of this compound is influenced by environmental factors such as the concentration of the boronic acid and the reaction conditions . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Biochemical Analysis
Biochemical Properties
(5-Acetylpyridin-3-YL)boronic acid, like other boronic acids, can interact with various biomolecules. It forms five-membered boronate esters with diols, a property that has made boronic acids popular in the synthesis of small chemical receptors . These receptors can target biological materials and natural products, including saccharides and polysaccharides, nucleic acids, metal ions, and neurotransmitters .
Molecular Mechanism
Boronic acids are known to bind to diol and polyol motifs, which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .
Metabolic Pathways
Boronic acids are known to interact with cis-diols, leading to their utility in various sensing applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Acetylpyridin-3-YL)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst under mild conditions . The reaction proceeds via the formation of a palladium complex with the pyridine derivative, followed by transmetalation with the boron reagent and subsequent reductive elimination to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques, scaled up for larger batch processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-Acetylpyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the acetyl group under basic conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(5-Acetylpyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative with a phenyl group instead of a pyridine ring.
(4-Acetylphenyl)boronic Acid: Similar structure but with an acetyl group at the 4-position on a phenyl ring.
(3-Pyridyl)boronic Acid: Lacks the acetyl group but has a similar pyridine ring structure.
Uniqueness: (5-Acetylpyridin-3-YL)boronic acid is unique due to the presence of both an acetyl group and a boronic acid group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
(5-acetylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO3/c1-5(10)6-2-7(8(11)12)4-9-3-6/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFGIOXMWMNLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90701211 | |
Record name | (5-Acetylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033745-21-9 | |
Record name | (5-Acetylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90701211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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